molecular formula C10H17NO B12568687 (1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one CAS No. 185520-26-7

(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B12568687
CAS No.: 185520-26-7
M. Wt: 167.25 g/mol
InChI Key: FHCJGBJYGBMEJH-PVSHWOEXSA-N
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Description

(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant potential in drug discovery and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of (1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

185520-26-7

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)6-11-8(7)12/h7H,4-6H2,1-3H3,(H,11,12)/t7-,10?/m1/s1

InChI Key

FHCJGBJYGBMEJH-PVSHWOEXSA-N

Isomeric SMILES

CC1([C@@H]2CCC1(CNC2=O)C)C

Canonical SMILES

CC1(C2CCC1(CNC2=O)C)C

Origin of Product

United States

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